3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7/h1,4-5H,2-3,9H2 |
InChI Key |
RMFGOKHODWOEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The structure is confirmed using techniques such as 1H NMR and MS, and the overall yield of the synthesis is around 43% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for substitution reactions and nitrous acid for deamination . Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deamination reactions can yield 2-substituted 3H-thieno[2,3-d]pyrimidin-4(3H)-ones .
Scientific Research Applications
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its derivatives are being explored for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . In cancer research, it targets VEGFR-2, inducing cell cycle arrest and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Modifications and Associated Activities
Key Observations:
- 3-(2-Aminoethyl) Derivative: The aminoethyl group enhances melanin synthesis in murine B16 cells, likely by mimicking psoralen’s interaction with tyrosinase or melanocyte receptors . This contrasts with oxadiazole hybrids, which prioritize kinase inhibition (e.g., VEGFR-2) for anticancer activity .
- Anticancer Selectivity: 2,3-Disubstituted derivatives (e.g., Compound 15) exhibit potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cells while sparing normal liver cells (HL-7702), suggesting substituent-dependent selectivity .
- Pharmacokinetic Influence: Hydrophobic substituents (e.g., 5,6-dimethyl-3-ethyl) improve lipid solubility, enhancing antihyperlipidemic efficacy , whereas polar groups like aminoethyl may improve aqueous solubility for dermal applications (melanogenesis).
Molecular Docking and Mechanism
- Anticancer Analogs : Docking studies reveal that 2,3-disubstituted derivatives occupy the hinge region of kinases (e.g., VEGFR-2) via π-π stacking, while hydrophobic tails bind allosteric pockets .
- 3-(2-Aminoethyl): The aminoethyl group may interact with melanogenic enzymes (e.g., tyrosinase) through hydrogen bonding, a mechanism distinct from psoralen’s DNA intercalation .
Toxicity and Selectivity
- Compound 15: Non-toxic to normal liver cells (IC₅₀ > 100 μM) , whereas oxadiazole hybrids show moderate cytotoxicity due to off-target kinase interactions .
- 3-(2-Aminoethyl): No toxicity data provided, but structural similarity to psoralen warrants caution regarding phototoxicity risks.
Q & A
Q. Characterization Techniques :
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hewald Reaction | Ketones, ethyl 2-cyanoacetate | 72–89 | |
| Formic Acid Reflux | Formic acid, 16–18 h reflux | 85 | |
| Microwave Synthesis | Solvent-free, 100–120°C, 30 min | 90+ |
Basic: How are preliminary biological activities of thienopyrimidin-4(3H)-one derivatives evaluated?
Methodological Answer:
Initial screening focuses on target-specific assays:
- Enzyme Inhibition : Measure IC₅₀/Ki values via fluorescence or colorimetric assays. For example, ICL-SIRT078 (a SIRT2 inhibitor) showed Ki = 0.62 ± 0.15 μM .
- Antimicrobial Activity : Test against bacterial/fungal strains using agar diffusion or microdilution. Oxazole-linked derivatives exhibit superior activity compared to thiazole analogs .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with 1,3,4-oxadiazole moieties show IC₅₀ values <10 μM .
Advanced: How do structural modifications influence target selectivity and potency in thienopyrimidin-4(3H)-one derivatives?
Methodological Answer:
Key substituent effects include:
- Aminoethyl Side Chain : Enhances solubility and receptor binding via hydrogen bonding (e.g., SIRT2 inhibitors) .
- Heterocyclic Appendages : 1,3,4-Oxadiazole spacers improve VEGFR-2 inhibition by occupying linker regions .
- Halogenated Aryl Groups : 4-Chlorophenyl or trifluoromethyl groups increase lipophilicity and enzyme affinity (e.g., 17β-HSD1 inhibitors with 94% inhibition) .
Q. Table 2: Substituent-Activity Relationships (SAR)
| Substituent Position | Group | Biological Activity | Reference |
|---|---|---|---|
| C-2 | 3-Aminopyrrolidinyl | Enhanced anticancer activity | |
| C-3 | 4-Bromobenzyl | SIRT2 inhibition (Ki = 0.62 μM) | |
| C-5 | 4-Methoxyphenyl | Antimicrobial (MIC = 8 μg/mL) |
Advanced: How can computational methods guide the design of thienopyrimidin-4(3H)-one derivatives?
Methodological Answer:
- Molecular Docking : Predict binding modes to targets like VEGFR-2 or tyrosinase. For example, oxadiazole hybrids occupy the DFG motif region in VEGFR-2 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Hydrophobic tail modifications improve allosteric pocket occupancy .
- QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
Advanced: What strategies optimize synthetic yields and purity for complex derivatives?
Methodological Answer:
- Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., N-aryl derivatives synthesized in 30 min) .
- POCl₃ Catalysis : Enables one-step, solvent-free synthesis of 4-chloro intermediates with >90% purity .
- Nucleophilic Substitution : Use NaHS or Lawsan reagent to introduce thione/selenone groups selectively .
Advanced: How can researchers resolve contradictions in reported biological data?
Methodological Answer:
- Comparative Assays : Re-test compounds under standardized conditions (e.g., oxazole vs. thiazole derivatives in identical antimicrobial panels) .
- Mechanistic Studies : Use enzyme kinetics (e.g., Km/Vmax) to clarify whether activity differences arise from binding affinity or catalytic interference .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups correlating with kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
